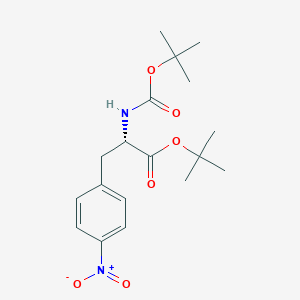

N-Boc-4-nitro-L-phenylalanine-T-butyl ester

Beschreibung

BenchChem offers high-quality N-Boc-4-nitro-L-phenylalanine-T-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-4-nitro-L-phenylalanine-T-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O6/c1-17(2,3)25-15(21)14(19-16(22)26-18(4,5)6)11-12-7-9-13(10-8-12)20(23)24/h7-10,14H,11H2,1-6H3,(H,19,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIPFNPETNNJDS-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"N-Boc-4-nitro-L-phenylalanine T-butyl ester" chemical properties

An In-depth Technical Guide to N-Boc-4-nitro-L-phenylalanine T-butyl ester: Properties, Synthesis, and Applications

Introduction

N-Boc-4-nitro-L-phenylalanine T-butyl ester is a highly functionalized amino acid derivative that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional nature—comprising an acid-labile N-terminal Boc protecting group, a similarly acid-labile C-terminal t-butyl ester, and a versatile nitro group on the aromatic side chain—makes it an invaluable tool for researchers. This guide provides a comprehensive overview of its chemical properties, synthesis, key transformations, and applications, with a particular focus on its role in peptide synthesis and the development of novel molecular architectures.

The strategic placement of these functional groups allows for orthogonal protection schemes and selective manipulations. The Boc and t-butyl ester groups offer robust protection during many synthetic steps while allowing for controlled deprotection under acidic conditions.[] The para-nitro group is not merely a placeholder; it is a key functional handle that can be chemically transformed, most commonly reduced to an amine, opening pathways for further molecular elaboration. This feature is particularly useful for introducing probes, labels, or other functionalities onto the phenyl ring of the phenylalanine residue.

Physicochemical and Structural Properties

A clear understanding of the compound's physical and chemical properties is fundamental to its effective use in a laboratory setting. These properties dictate storage, handling, and reaction conditions.

| Property | Value |

| CAS Number | 116366-27-9[2][3][4] |

| Molecular Formula | C₁₈H₂₆N₂O₆[2][3][5] |

| Molecular Weight | 366.41 g/mol [2][3][5] |

| Appearance | White to off-white powder/solid[6] |

| Purity | Typically ≥ 95%[2] |

| Storage | Recommended storage at 2-8°C in a refrigerator[5] |

Synthesis and Purification

The synthesis of N-Boc-4-nitro-L-phenylalanine T-butyl ester is a multi-step process starting from 4-nitro-L-phenylalanine. The strategy involves the sequential protection of the amine and carboxylic acid functionalities.

Synthetic Workflow

The overall synthetic pathway involves two key steps:

-

N-terminal Protection: The α-amino group of 4-nitro-L-phenylalanine is protected using Di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction is typically robust and high-yielding.[7]

-

C-terminal Esterification: The carboxylic acid is then esterified to form the t-butyl ester. This transformation requires specific conditions to introduce the sterically hindered tert-butyl group.

Caption: Synthetic pathway for N-Boc-4-nitro-L-phenylalanine T-butyl ester.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-Boc-4-nitro-L-phenylalanine

-

Dissolve 4-nitro-L-phenylalanine (1 equivalent) in a 1:1 mixture of dioxane and 1M sodium hydroxide solution.

-

Cool the solution to 0°C in an ice bath.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise while maintaining the temperature and pH (around 9-10).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the mixture with cold 1N HCl to a pH of 2-3.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-nitro-L-phenylalanine.[8]

Step 2: Synthesis of N-Boc-4-nitro-L-phenylalanine T-butyl ester

-

Dissolve N-Boc-4-nitro-L-phenylalanine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Cool the solution in a pressure bottle to -10°C.

-

Carefully add condensed isobutylene (10-15 equivalents) followed by a catalytic amount of concentrated sulfuric acid.

-

Seal the bottle and allow it to stir at room temperature for 48-72 hours.

-

Carefully vent the bottle, and quench the reaction by pouring it over a cold, saturated sodium bicarbonate solution.

-

Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure t-butyl ester.

Spectroscopic Characterization

Structural confirmation is typically achieved through a combination of NMR, IR, and Mass Spectrometry.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the Boc group (~1.4 ppm, 9H, singlet), t-butyl ester group (~1.45 ppm, 9H, singlet), α- and β-protons of the phenylalanine backbone, and aromatic protons showing characteristic splitting for a 1,4-disubstituted ring (two doublets, ~7.4 ppm and ~8.1 ppm). |

| ¹³C NMR | Resonances for the quaternary carbons of the Boc and t-butyl groups (~28 ppm, ~80-82 ppm), carbonyl carbons for the carbamate and ester, and carbons of the aromatic ring. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (carbamate), C=O stretching (carbamate and ester), and asymmetric/symmetric stretching of the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹). |

| Mass Spec (MS) | The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight (366.41 g/mol ). |

Key Chemical Transformations and Applications

The true synthetic utility of this compound lies in the selective manipulation of its functional groups.

The Nitro Group: A Gateway to Novel Functionality

The aromatic nitro group is a versatile precursor to an amino group, which can then be used for a wide array of subsequent chemical modifications. This transformation is central to its application in creating complex molecules.

Selective Reduction of the Nitro Group

The reduction of the nitro group to an amine must be performed selectively without affecting the Boc or t-butyl ester protecting groups. Catalytic hydrogenation is a common and effective method.

Sources

- 2. N-Boc-4-nitro-L-phenylalanine t-butyl ester | CymitQuimica [cymitquimica.com]

- 3. N-BOC-4-NITRO-L-PHENYLALANINE-T-BUTYL ESTER CAS#: 116366-27-9 [m.chemicalbook.com]

- 4. N-BOC-4-NITRO-L-PHENYLALANINE-T-BUTYL ESTER | 116366-27-9 [amp.chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. fishersci.com [fishersci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine | C14H18N2O6 | CID 7021882 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to N-Boc-4-nitro-L-phenylalanine T-butyl ester: Physicochemical Properties, Synthesis Applications, and Strategic Deprotection

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4-nitro-L-phenylalanine T-butyl ester is a pivotal building block in modern peptide synthesis and drug discovery. As a non-natural amino acid derivative, it offers unique functionalities attributable to the nitro group on the phenyl ring. This guide provides an in-depth analysis of its molecular characteristics, strategic applications in Solid-Phase Peptide Synthesis (SPPS), and the critical workflows for its incorporation into peptide chains, with a special focus on selective deprotection strategies.

Core Molecular Profile

N-Boc-4-nitro-L-phenylalanine T-butyl ester is a derivative of the amino acid L-phenylalanine, featuring two key protecting groups: a tert-butoxycarbonyl (Boc) group on the α-amino group and a tert-butyl (t-butyl) ester on the carboxyl group. The presence of a nitro group at the para position of the phenyl ring imparts unique electronic and spectroscopic properties.

Table 1: Physicochemical Properties of N-Boc-4-nitro-L-phenylalanine T-butyl ester

| Property | Value | Source(s) |

| Molecular Weight | 366.4 g/mol , 366.41 g/mol | [1][2] |

| Molecular Formula | C₁₈H₂₆N₂O₆ | [1][3] |

| CAS Number | 116366-27-9 | [2][3] |

| Appearance | Typically a white to off-white solid | General |

| Primary Application | Intermediate in peptide synthesis | [3] |

Strategic Importance in Peptide Synthesis and Drug Development

The incorporation of non-natural amino acids like 4-nitro-L-phenylalanine is a key strategy in medicinal chemistry to modulate the pharmacological properties of peptides.[4] The nitro group can serve as a versatile chemical handle for further modifications, or it can be reduced to an amine for subsequent conjugations.[5]

Rationale for Dual Protection: The Boc and T-butyl Ester Strategy

In peptide synthesis, protecting reactive functional groups is essential to prevent unwanted side reactions and ensure the correct peptide sequence is formed.[6]

-

Nα-Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group of amino acids.[6] Its removal is typically achieved with moderate acids like trifluoroacetic acid (TFA), regenerating the free amine for the next coupling step in SPPS.[7]

-

Carboxyl T-butyl Ester Protection: The tert-butyl ester protects the carboxylic acid moiety. This group is also acid-labile but generally requires stronger acidic conditions for cleavage than the N-Boc group, although selectivity can be a challenge.[7][8] This differential lability is the cornerstone of selective deprotection strategies.

The use of N-Boc-4-nitro-L-phenylalanine T-butyl ester is particularly relevant in solution-phase synthesis or for the creation of specific peptide fragments where the C-terminal residue needs to remain protected as an ester.

Applications in Drug Discovery and Research

The 4-nitrophenylalanine residue, once incorporated into a peptide, offers unique properties that are valuable in research and drug development:

-

Infrared (IR) Probe: The nitro group provides a distinct vibrational signature, allowing it to be used as an IR probe to monitor peptide conformation and environmental changes.[9]

-

FRET Quencher: The 4-nitrophenylalanine moiety can act as an effective Förster Resonance Energy Transfer (FRET) quencher, making it a valuable component in the design of biosensors and molecular probes to study molecular interactions.[9]

-

Enhanced Biological Activity: Introduction of this unnatural amino acid can lead to peptides with enhanced stability against enzymatic degradation, improved binding affinity, and novel biological activities.[4][9]

Experimental Workflow: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The following section details a representative workflow for the incorporation of a Boc-protected amino acid into a growing peptide chain on a solid support. This is a generalized Boc-SPPS protocol that would be applicable for the amino acid derived from the topic compound after selective deprotection of the t-butyl ester.

General Boc-SPPS Cycle

The synthesis of a peptide on a solid support is a cyclical process involving deprotection, neutralization, and coupling steps.[1]

Caption: Generalized workflow for a single cycle in Boc-based Solid-Phase Peptide Synthesis.

Detailed Experimental Protocol

Materials:

-

Peptide-resin (e.g., Merrifield or PAM resin with the initial peptide sequence)

-

N-Boc-4-nitro-L-phenylalanine (assuming prior selective t-butyl ester deprotection)

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Coupling agent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Isopropanol (IPA)

-

SPPS reaction vessel

Protocol:

-

Resin Swelling:

-

Place the peptide-resin in the reaction vessel.

-

Add DCM to completely cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[1]

-

Drain the solvent.

-

-

Nα-Boc Deprotection:

-

Neutralization:

-

Add a solution of 10% DIEA in DMF to the resin to neutralize the resulting ammonium trifluoroacetate salt.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step to ensure complete conversion to the free amine.[1]

-

Wash the resin with DMF (3x) and DCM (3x) to remove excess base.

-

-

Coupling of N-Boc-4-nitro-L-phenylalanine:

-

In a separate vessel, pre-activate the amino acid by dissolving N-Boc-4-nitro-L-phenylalanine (3-4 equivalents relative to resin substitution) and HBTU (3-4 equivalents) in DMF.

-

Add DIEA (6-8 equivalents) to the solution and allow it to react for 1-5 minutes.[3]

-

Add the pre-activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads to check for the presence of free primary amines.[2] A blue/purple color indicates an incomplete reaction, while yellow/brown indicates completion.

-

If the reaction is incomplete, the coupling step can be repeated.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[3] The resin is now ready for the next deprotection cycle.

-

The Critical Challenge: Selective Deprotection

The primary synthetic challenge when using N-Boc-4-nitro-L-phenylalanine T-butyl ester is the selective removal of one acid-labile protecting group in the presence of another. Standard Boc deprotection conditions (e.g., 50% TFA in DCM) can partially or fully cleave the t-butyl ester.[8] Therefore, specific, milder conditions are required.

Protocol for Selective N-Boc Deprotection

Research has shown that using a controlled amount of a strong acid in a non-polar, aprotic solvent can selectively cleave the N-Boc group while leaving the t-butyl ester largely intact.[8][10]

Reagents:

-

N-Boc-4-nitro-L-phenylalanine T-butyl ester

-

tert-Butyl acetate (tBuOAc)

-

Dichloromethane (DCM)

-

Methanesulfonic acid (MeSO₃H) or concentrated Sulfuric acid (H₂SO₄)

-

Dissolve the substrate in a 4:1 (v/v) mixture of tBuOAc and DCM.

-

Cool the solution in an ice bath.

-

Slowly add 1.5–3.0 equivalents of MeSO₃H or H₂SO₄. The rationale here is that the deprotection of the Boc group is an irreversible process due to the formation of CO₂ and the protonation of the resulting amine, while the cleavage of the t-butyl ester is a reversible acid-catalyzed equilibrium.[8] The presence of tBuOAc helps to push the equilibrium back towards the ester.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with a cooled saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry, and purify by chromatography.

Caption: Logical diagram illustrating selective vs. non-selective deprotection pathways.

Alternative: Selective T-butyl Ester Deprotection

Conversely, conditions have been developed to selectively cleave the t-butyl ester while preserving the N-Boc group. This is useful for preparing the N-Boc protected acid for subsequent coupling reactions. A system of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in refluxing acetonitrile has been reported for this purpose.[11][12] This method reverses the typical acid-catalyzed selectivity.

Conclusion

N-Boc-4-nitro-L-phenylalanine T-butyl ester is a highly valuable, albeit synthetically challenging, reagent for advanced peptide synthesis. Its dual-protection scheme necessitates a nuanced approach to deprotection, requiring carefully selected conditions to achieve selectivity. By understanding the underlying chemical principles and employing validated protocols, researchers can effectively leverage this compound to create novel peptides with unique spectroscopic properties and enhanced biological functions, thereby advancing the frontiers of drug discovery and biochemical research.

References

-

Benchchem. (n.d.). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. Retrieved from Benchchem.[1]

-

Scialdone, M. A. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry, 8(4), 295-306.[2][13]

-

Benchchem. (n.d.). Application Notes and Protocols for Coupling Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS). Retrieved from Benchchem.[3]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-(4-Nitrophenylsulfonyl)-L-Phenylalanine: A Key Building Block for Custom Peptide Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.[9]

-

Marcantoni, E., Massaccesi, M., Torregiani, E., Bartoli, G., Bosco, M., & Sambri, L. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432.[11]

-

Thieme. (2023). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. Synfacts, 19(07), 738.[12]

-

Lin, L. S., Lanza, T., Jr., & Jewell, J. P. (2000). Deprotection of N-tert-butoxycarbonyl (Boc) groups in the presence of tert-butyl esters. Tetrahedron Letters, 41(43), 8325-8328.[8]

-

BOC Sciences. (n.d.). Unnatural Amino Acids in Drug Discovery. Retrieved from BOC Sciences.[4]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from AAPPTec.[7]

-

Lin, L. S., Lanza, T., Jr., & Jewell, J. P. (2000). Deprotection of N-tert-butoxycarbonyl (Boc) groups in the presence of tert-butyl esters. Request PDF. Retrieved from ResearchGate.[10]

-

Innovating with Nitro-Amino Acids: Applications in Material Science. (n.d.). Retrieved from a chemical supplier website.[5]

- Paleveda, W. J., Holly, F. W., & Veber, D. F. (1988). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses, 66, 175.

-

Optimizing Peptide Synthesis with Boc-L-Phenylalanine: Supplier Insights. (2026, January 7). Retrieved from a chemical supplier blog.[6]

-

CymitQuimica. (n.d.). N-Boc-4-nitro-L-phenylalanine t-butyl ester. Retrieved from CymitQuimica.[1]

-

Pharmaffiliates. (n.d.). CAS No : 116366-27-9 | Product Name : N-Boc-4-nitro-L-phenylalanine-T-butyl ester. Retrieved from Pharmaffiliates.[2]

-

ChemicalBook. (n.d.). n-boc-4-nitro-l-phenylalanine-t-butyl ester. Retrieved from ChemicalBook.[3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Analytical Methods for Solid Phase Peptide Synthesis: Ingenta Connect [ingentaconnect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chempep.com [chempep.com]

- 5. ias.ac.in [ias.ac.in]

- 6. peptide.com [peptide.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]

- 11. thieme-connect.com [thieme-connect.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to N-Boc-4-nitro-L-phenylalanine T-butyl ester (CAS No. 116366-27-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

N-Boc-4-nitro-L-phenylalanine T-butyl ester, with the CAS number 116366-27-9, is a strategically important synthetic intermediate in the fields of peptide synthesis and drug discovery.[1][2] This doubly protected amino acid derivative offers researchers a robust tool for the precise incorporation of a 4-nitrophenylalanine moiety into complex molecular architectures. The presence of the nitro group provides a versatile chemical handle for further functionalization, while the orthogonal Boc (tert-butoxycarbonyl) and t-butyl ester protecting groups allow for selective deprotection strategies, a cornerstone of modern peptide and medicinal chemistry. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the underlying chemical principles and practical experimental considerations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Boc-4-nitro-L-phenylalanine T-butyl ester is crucial for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value | Source |

| CAS Number | 116366-27-9 | [2][3][4] |

| Molecular Formula | C₁₈H₂₆N₂O₆ | [3] |

| Molecular Weight | 366.41 g/mol | [2][4] |

| Appearance | White to off-white powder/crystal | [5] |

| Purity | ≥95% | [3] |

| Storage | 2-8°C, Refrigerator | [4] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of N-Boc-4-nitro-L-phenylalanine T-butyl ester is typically achieved through the esterification of its corresponding carboxylic acid precursor, N-Boc-4-nitro-L-phenylalanine. A common and effective method for this transformation, particularly for sterically hindered esters like t-butyl esters, is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[6][7]

Experimental Protocol: Steglich Esterification

Materials:

-

N-Boc-4-nitro-L-phenylalanine

-

tert-Butanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-nitro-L-phenylalanine (1 equivalent) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add tert-butanol (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

-

Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.2 equivalents) in anhydrous dichloromethane.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

-

Extraction: Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-Boc-4-nitro-L-phenylalanine T-butyl ester.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the activated carboxylic acid intermediate and the DCC reagent.

-

DMAP as a Catalyst: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate with the carboxylic acid, which is then readily attacked by the sterically hindered tert-butanol.

-

Low-Temperature Addition of DCC: The slow addition of DCC at 0 °C helps to control the exothermic reaction and minimize the formation of N-acylurea byproducts.

Caption: Workflow for the synthesis of N-Boc-4-nitro-L-phenylalanine T-butyl ester.

Applications in Drug Discovery and Development

The utility of N-Boc-4-nitro-L-phenylalanine T-butyl ester lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of anticancer drug development.

Intermediate in the Synthesis of a Melphalan Impurity

One notable application is its use as a synthetic intermediate in the preparation of an impurity of Melphalan.[2] Melphalan is an antineoplastic agent used in the treatment of various cancers.[8] The synthesis of related impurities is crucial for analytical standard development and for understanding the degradation pathways of the active pharmaceutical ingredient.

The synthetic route to a Melphalan impurity can be envisioned as follows:

-

Reduction of the Nitro Group: The nitro group of N-Boc-4-nitro-L-phenylalanine T-butyl ester is reduced to an amine, yielding N-Boc-4-amino-L-phenylalanine t-butyl ester.

-

Further Functionalization: The newly formed amino group can then undergo further reactions, such as alkylation, to introduce the bis(2-chloroethyl)amino moiety characteristic of Melphalan and its derivatives.

-

Deprotection: Finally, the Boc and t-butyl ester protecting groups are removed to yield the target impurity.

Caption: Synthetic pathway to a Melphalan impurity.

Building Block for Unnatural Amino Acids and Peptides

The nitro group in N-Boc-4-nitro-L-phenylalanine T-butyl ester serves as a precursor to an amino group, allowing for the synthesis of peptides containing 4-amino-L-phenylalanine. This unnatural amino acid can be further modified, enabling the creation of diverse peptide libraries for screening and drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N-Boc-4-nitro-L-phenylalanine T-butyl ester and its precursor, N-Boc-4-nitro-L-phenylalanine.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[4]

-

Hazards of Precursor: The precursor, N-Boc-4-nitro-L-phenylalanine, is classified as harmful if swallowed and causes skin and serious eye irritation.[1] Similar precautions should be taken with the t-butyl ester derivative.

Conclusion

N-Boc-4-nitro-L-phenylalanine T-butyl ester is a valuable and versatile building block for organic synthesis, particularly in the development of novel therapeutics. Its dual-protected nature allows for controlled and specific chemical transformations, making it an essential tool for medicinal chemists. A thorough understanding of its synthesis, properties, and safe handling is paramount for its successful application in the laboratory.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7021882, N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine. [Link]

-

Rane, R. A., et al. (2023). Novel high yielding route for the synthesis of Melphalan dimer impurity G. Indian Journal of Chemistry, 62(4). [Link]

-

Pharmaffiliates. N-Boc-4-nitro-L-phenylalanine-T-butyl ester | CAS No : 116366-27-9. [Link]

-

Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

-

ResearchGate. Synthetic transformations. a) N‐Boc‐(l)‐phenylalanine, DCC, DMAP, DCM,... [Link]

- Google Patents. A process for the synthesis of melphalan.

-

SpectraBase. N-T-Butoxycarbonyl-L-phenylalanine methyl ester. [Link]

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

-

Pharmaffiliates. Melphalan-impurities. [Link]

-

ResearchGate. tert-butylation. [Link]

-

Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link]

- Google Patents. Process for producing N-phthaloyl-p-nitro-L-phenylalanine.

-

The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

-

Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. [Link]

-

DOI. Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a N,9-diphenyl-9H. [Link]

-

MDPI. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. [Link]

Sources

- 1. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine | C14H18N2O6 | CID 7021882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-BOC-4-NITRO-L-PHENYLALANINE-T-BUTYL ESTER CAS#: 116366-27-9 [m.chemicalbook.com]

- 3. N-Boc-4-nitro-L-phenylalanine t-butyl ester | CymitQuimica [cymitquimica.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Melphalan synthesis - chemicalbook [chemicalbook.com]

Synthesis of N-Boc-4-nitro-L-phenylalanine T-butyl Ester: A Technical Guide

Introduction: The Strategic Importance of N-Boc-4-nitro-L-phenylalanine T-butyl Ester in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and peptide chemistry, N-Boc-4-nitro-L-phenylalanine T-butyl ester (Figure 1) stands out as a pivotal synthetic intermediate.[1][2][3] Its unique trifunctional nature, featuring a nitro group for further chemical modification, and two distinct protecting groups—the acid-labile tert-butoxycarbonyl (Boc) on the amine and the equally acid-sensitive tert-butyl (t-butyl) ester on the carboxyl group—offers a sophisticated level of control in complex multi-step syntheses. This doubly protected amino acid derivative is particularly valuable in the construction of intricate peptide sequences and as a precursor for novel pharmacologically active agents, including antineoplastic compounds.[2][3] The strategic placement of the nitro moiety on the phenyl ring opens avenues for its reduction to an amine, enabling further derivatization and the creation of diverse molecular libraries. This guide provides a comprehensive overview of the synthetic routes to this valuable compound, underpinned by mechanistic insights and practical considerations for the research scientist.

Strategic Synthesis Planning: A Two-Pronged Approach

The synthesis of N-Boc-4-nitro-L-phenylalanine T-butyl ester can be logically approached via two primary stages, starting from the commercially available 4-nitro-L-phenylalanine:

-

N-terminal Protection: The selective protection of the α-amino group with a tert-butoxycarbonyl (Boc) group.

-

C-terminal Esterification: The subsequent esterification of the carboxylic acid with a tert-butyl group.

This sequential protection strategy is paramount to prevent undesirable side reactions, such as polymerization, during the synthesis. The choice of the Boc and t-butyl ester protecting groups is synergistic, as their similar acid lability allows for concerted deprotection in a single step if required, or selective deprotection under carefully controlled conditions.

Part 1: N-Boc Protection of 4-nitro-L-phenylalanine

The introduction of the Boc group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[4] The most common and efficient method for this transformation is the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.

Experimental Protocol: N-Boc-4-nitro-L-phenylalanine

-

Dissolution: Suspend 4-nitro-L-phenylalanine in a suitable solvent system. A mixture of dioxane and water or tert-butyl alcohol and water is commonly employed to ensure the solubility of both the amino acid and (Boc)₂O.[5][6]

-

Basification: Add a base, such as sodium hydroxide or triethylamine, to the suspension to deprotonate the amino group, rendering it nucleophilic.[5][6] The pH of the solution should be carefully monitored and maintained in the alkaline range.

-

Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O), either neat or dissolved in the organic solvent, to the reaction mixture at a controlled temperature, typically between 0 °C and room temperature.

-

Reaction Monitoring: Stir the reaction mixture for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution with a mild acid, such as citric acid or potassium hydrogen sulfate, to a pH of 2-3.[5][6] This protonates the carboxyl group, causing the N-Boc protected amino acid to precipitate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-4-nitro-L-phenylalanine as a solid.

-

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the deprotonated amino group of 4-nitro-L-phenylalanine on one of the carbonyl carbons of (Boc)₂O. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxide and carbon dioxide, which are effectively byproducts of the reaction. The basic conditions are crucial for activating the amino group and neutralizing the acidic proton of the carboxylic acid.

Part 2: Tert-butyl Esterification of N-Boc-4-nitro-L-phenylalanine

The formation of the t-butyl ester presents a greater synthetic challenge than simpler alkyl esters due to the steric hindrance of the tert-butyl group. Direct Fischer esterification is generally not feasible. Therefore, methods that activate the carboxylic acid or employ a potent t-butylating agent are required. A common and effective method involves the use of tert-butyl acetate in the presence of a strong acid catalyst.[7]

Experimental Protocol: N-Boc-4-nitro-L-phenylalanine T-butyl Ester

-

Reactant Mixture: Dissolve N-Boc-4-nitro-L-phenylalanine in an excess of tert-butyl acetate, which serves as both a reagent and a solvent.

-

Catalyst Addition: Add a catalytic amount of a strong, non-nucleophilic acid, such as perchloric acid or sulfuric acid, to the solution at a low temperature (e.g., 0 °C).[7]

-

Reaction Progression: Allow the reaction to stir at room temperature for several hours to days, monitoring the progress by TLC. The presence of the electron-withdrawing nitro group may necessitate longer reaction times or slightly elevated temperatures.

-

Quenching and Work-up:

-

Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Purification: The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-4-nitro-L-phenylalanine t-butyl ester.

Causality Behind Experimental Choices

-

Tert-butyl Acetate: This reagent serves as the source of the tert-butyl group. The acidic conditions promote the formation of a tert-butyl cation, which is then trapped by the carboxylate.

-

Strong Acid Catalyst: A strong acid is necessary to protonate the carbonyl oxygen of tert-butyl acetate, facilitating the generation of the tert-butyl cation. Perchloric acid is often effective but should be handled with extreme care due to its potential hazards.[7]

-

Anhydrous Conditions: The reaction should be performed under anhydrous conditions to prevent the hydrolysis of the ester product and to avoid competing reactions with the acid catalyst.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Solvent | Typical Yield |

| 1. Boc Protection | 4-nitro-L-phenylalanine | (Boc)₂O, NaOH | Dioxane/Water | 90-95% |

| 2. Esterification | N-Boc-4-nitro-L-phenylalanine | tert-butyl acetate, HClO₄ | tert-butyl acetate | 70-85% |

Visualizing the Synthesis Workflow

Caption: Synthetic pathway for N-Boc-4-nitro-L-phenylalanine T-butyl ester.

Conclusion and Future Perspectives

The synthesis of N-Boc-4-nitro-L-phenylalanine T-butyl ester is a well-established, albeit nuanced, process that provides access to a highly versatile building block for advanced chemical synthesis. The protocols outlined in this guide, based on established methodologies for amino acid protection and esterification, offer a reliable pathway to this important intermediate. Future research may focus on the development of more environmentally benign and catalytic methods for both the Boc protection and t-butyl esterification steps, potentially utilizing solid-supported reagents or flow chemistry to enhance efficiency and scalability. The strategic application of this compound will undoubtedly continue to contribute to the discovery and development of novel therapeutics.

References

- Organic Syntheses. [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available at: http://www.orgsyn.org/demo.aspx?prep=v71p0138

-

Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

PubMed Central (PMC). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Available at: [Link]

-

PubChem. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine. Available at: [Link]

-

Reddit. Synthesizing tertiary-butylesters of BOC-amino acids. : r/Chempros. Available at: [Link]

-

ResearchGate. Synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester... Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-BOC-4-NITRO-L-PHENYLALANINE-T-BUTYL ESTER CAS#: 116366-27-9 [m.chemicalbook.com]

- 3. N-BOC-4-NITRO-L-PHENYLALANINE-T-BUTYL ESTER | 116366-27-9 [amp.chemicalbook.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Application and Mechanistic Utility of N-Boc-4-nitro-L-phenylalanine t-butyl ester

This guide provides an in-depth analysis of N-Boc-4-nitro-L-phenylalanine t-butyl ester, a specialized amino acid derivative. Its "mechanism of action" is best understood not as a pharmacological effect, but as a series of precise chemical reactivities engineered for advanced applications in peptide synthesis and the development of complex molecular probes. We will explore the mechanistic underpinnings of its protecting groups and the strategic potential of its nitro-functionalized side chain, offering both theoretical explanations and field-proven protocols.

Part 1: The Dual-Action Mechanism of Acid-Labile Protection

The compound's core structure is defined by two key protecting groups: the N-terminal tert-butyloxycarbonyl (Boc) group and the C-terminal tert-butyl (tBu) ester. Their primary function is to mask the reactive amine and carboxylic acid termini during peptide synthesis, allowing for controlled, sequential amide bond formation.[1] Their "mechanism of action" lies in their shared lability under specific acidic conditions, providing a robust and efficient method for simultaneous, final deprotection.

The Boc Group: An Acid-Catalyzed Unveiling of the Amine

The Boc group is stable under a wide range of synthetic conditions but is selectively cleaved by strong acids like trifluoroacetic acid (TFA).[2] The deprotection is not a simple hydrolysis; it is a multi-step, acid-catalyzed elimination process.[3]

Mechanism of Boc Deprotection:

-

Protonation: The process initiates with the protonation of the Boc group's carbonyl oxygen by TFA.[3][4]

-

Carbocation Formation: This protonation weakens the carbonyl-oxygen bond, leading to the departure of a highly stable tert-butyl carbocation and the formation of an unstable carbamic acid intermediate.[3][4]

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide and the free primary amine.[2][4]

-

Salt Formation: In the acidic environment, the newly liberated amine is immediately protonated, forming a stable trifluoroacetate salt, ready for the subsequent coupling step after neutralization.[4]

The t-Butyl Ester: A Parallel Acid-Labile Group

The C-terminal t-butyl ester operates via a similar mechanistic principle. Acid-catalyzed cleavage proceeds through the formation of the same stable tert-butyl carbocation, which typically eliminates as isobutylene gas, driving the reaction to completion.[5] The use of both Boc and t-butyl ester groups is a common strategy in solution-phase synthesis or for creating peptide fragments where global deprotection with a single strong acid treatment is desired.

Part 2: The Latent Reactivity of the 4-Nitro Aromatic Side Chain

The true synthetic power of this amino acid derivative lies in its 4-nitro-functionalized phenyl side chain. While the parent phenylalanine residue is relatively inert, the addition of a nitro group transforms it into a versatile synthetic handle.

Electronic Influence and Latent Functionality

The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring toward standard electrophilic aromatic substitution. However, its most significant role is that of a latent amine. The "mechanism of action" of the side chain is its selective reduction to a 4-amino-L-phenylalanine (Anl) residue. This transformation unmasks a nucleophilic primary aniline that can be used for a variety of post-synthetic modifications.

Mechanism of Chemoselective Nitro Group Reduction

While catalytic hydrogenation (e.g., H₂ with Pd/C) is a common method for nitro reduction, it can have limited utility in complex peptides where other functional groups (like alkenes or certain protecting groups) may also be reduced.[6][7] For superior chemoselectivity, metal-based reduction systems are preferred.[6] Tin(II) chloride (SnCl₂) in a protic solvent provides a mild and highly effective method for reducing aromatic nitro groups to amines while leaving other sensitive functionalities, such as esters and amides, intact.[7][8] This makes it an ideal choice for modifying peptides.[8]

Part 4: Advanced Application - On-Resin Modification via the Nitro Group

A key advantage of the 4-nitro group is its ability to be chemically modified while the peptide remains anchored to the solid support. [9]This "on-resin" modification strategy simplifies purification, as excess reagents and byproducts can be easily washed away before the final peptide cleavage. [10]

Experimental Protocol: On-Resin Reduction and Derivatization

This protocol assumes the peptide containing the 4-nitro-L-phenylalanine residue has already been assembled on the solid support.

-

Resin Preparation: Swell the peptidyl-resin in a suitable solvent like DMF.

-

On-Resin Nitro Reduction:

-

Prepare a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O, 10 equivalents) in DMF.

-

Add the solution to the resin and agitate at room temperature for 12-24 hours.

-

Trustworthiness: Monitor the reaction using a small resin sample and a qualitative test (e.g., Kaiser test on a side-chain amine if applicable, or cleavage and mass spectrometry) to confirm the conversion of the nitro group to the amine.

-

Wash the resin extensively with DMF, DCM, and methanol to remove all traces of the tin salts.

-

-

On-Resin Derivatization:

-

Swell the resin (now containing the 4-amino-L-phenylalanine residue) in DMF.

-

Add a solution of the molecule to be conjugated (e.g., a carboxylic acid-functionalized fluorescent dye, 3 equivalents), along with coupling reagents (HBTU/DIPEA, 3 eq./6 eq.).

-

Allow the coupling reaction to proceed for 2-4 hours.

-

Causality: The newly formed aromatic amine acts as a nucleophile, attacking the activated dye to form a stable amide bond, thereby covalently labeling the peptide.

-

-

Final Steps:

-

Wash the resin thoroughly to remove all excess labeling reagents.

-

Proceed with the final cleavage and global deprotection of the peptide from the resin using a strong acid cocktail (e.g., HF or a high-TFA cocktail).

-

Part 5: Analytical Validation and Data

Rigorous quality control of the starting material is paramount for the success of any synthetic workflow. The identity, purity, and integrity of N-Boc-4-nitro-L-phenylalanine t-butyl ester must be confirmed before its use.

Table 1: Key Analytical Specifications

| Parameter | Typical Specification | Justification |

| Appearance | White to off-white powder | Indicates absence of gross impurities or degradation products. |

| Molecular Formula | C₁₈H₂₆N₂O₆ | Confirmed by High-Resolution Mass Spectrometry (HRMS). |

| Molecular Weight | 366.4 g/mol | Foundational physical property for stoichiometric calculations. [11] |

| Purity (HPLC) | ≥ 95% (often >98%) | Ensures that side reactions from impurities are minimized during peptide synthesis. [12] |

| ¹H NMR | Conforms to structure | Verifies the chemical structure and the presence of all key functional groups (Boc, t-butyl, aromatic protons). |

| Chiral Purity | ≥ 99% L-isomer | Essential to produce a final peptide with the correct stereochemistry and biological activity. |

Core Characterization Techniques

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing the purity of the amino acid derivative. A sharp, single peak indicates a high degree of purity. []* Mass Spectrometry (MS): Used to confirm the molecular weight of the compound, ensuring its chemical identity. ESI-MS is commonly employed for this purpose. []* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the connectivity of atoms and the presence of the Boc and t-butyl protecting groups through their characteristic chemical shifts. []

References

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Retrieved from [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase Peptide synthesis. PubMed. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

-

Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

ResearchGate. (n.d.). On-resin reduction of nitro group of Hmnb. Retrieved from [Link]

-

Organic Letters. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

-

PubMed. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Retrieved from [Link]

-

ResearchGate. (n.d.). “On‐Resin” Disulfide Peptide Synthesis with Methyl 3‐Nitro‐2‐pyridinesulfenate. Retrieved from [Link]

-

Chem-Impex. (n.d.). Boc-L-phenylalanine 4-nitrophenyl ester. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026). Optimizing Peptide Synthesis with Boc-L-Phenylalanine: Supplier Insights. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. N-Boc-4-nitro-L-phenylalanine t-butyl ester | CymitQuimica [cymitquimica.com]

- 12. chemimpex.com [chemimpex.com]

"N-Boc-4-nitro-L-phenylalanine T-butyl ester" solubility data

An In-depth Technical Guide to the Solubility of N-Boc-4-nitro-L-phenylalanine T-butyl ester

For Researchers, Scientists, and Drug Development Professionals

Foreword

The journey of a drug from a laboratory concept to a clinical reality is paved with meticulous scientific investigation. Among the foundational characteristics that govern the fate of a potential therapeutic agent is its solubility. This property influences everything from synthetic workups and purification to formulation and bioavailability. This guide provides a detailed exploration of the solubility of N-Boc-4-nitro-L-phenylalanine T-butyl ester, a key building block in modern medicinal chemistry. As a Senior Application Scientist, my objective is not merely to present data, but to provide a framework for understanding and determining the solubility of this compound, empowering researchers to make informed decisions in their drug development endeavors.

Introduction to N-Boc-4-nitro-L-phenylalanine T-butyl ester

N-Boc-4-nitro-L-phenylalanine T-butyl ester is a protected amino acid derivative frequently utilized in peptide synthesis and the development of novel pharmaceuticals.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the amine and the t-butyl ester on the carboxylic acid enhance its stability and allow for controlled, sequential reactions in complex synthetic pathways.[2] The presence of a nitro group on the phenyl ring offers a site for further chemical modification, for instance, reduction to an amine, which can then be used to link other molecules.[3] Its role as a synthetic intermediate in the preparation of antineoplastic agents underscores its importance in drug discovery.[1]

Chemical and Physical Properties:

| Property | Value | Source |

| CAS Number | 116366-27-9 | [4][5][6] |

| Molecular Formula | C₁₈H₂₆N₂O₆ | [1][4] |

| Molecular Weight | 366.41 g/mol | [1][4][6] |

| Appearance | White to off-white powder (typical for similar compounds) | [7][8] |

Understanding these fundamental properties is the first step in predicting and experimentally determining the solubility of this compound.

Principles of Solubility: A Theoretical Framework

The adage "like dissolves like" is a fundamental principle in chemistry that governs solubility.[9] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[10] The molecular structure of N-Boc-4-nitro-L-phenylalanine T-butyl ester—with its bulky, non-polar Boc and t-butyl groups, and a polar nitro group—suggests a nuanced solubility profile.

-

Polarity: The presence of ester and carbamate linkages, along with the nitro group, introduces polarity. However, the large hydrocarbon content of the Boc and t-butyl groups contributes significant non-polar character.

-

Hydrogen Bonding: The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygens and the nitro group can act as hydrogen bond acceptors. This suggests potential solubility in protic solvents.

-

Molecular Size: Larger molecules often have lower solubility than smaller, analogous molecules due to greater lattice energy in the solid state.[10]

Based on this analysis, we can hypothesize that N-Boc-4-nitro-L-phenylalanine T-butyl ester will exhibit good solubility in moderately polar to non-polar organic solvents and limited solubility in highly polar solvents like water.

Experimental Determination of Solubility

A systematic approach is crucial for accurately determining the solubility of a compound. The following protocols are designed to provide both qualitative and quantitative solubility data.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of common laboratory solvents.

Protocol:

-

Dispense approximately 10 mg of N-Boc-4-nitro-L-phenylalanine T-butyl ester into a series of labeled small test tubes or vials.

-

To each tube, add 1 mL of a different solvent from the list below, in a dropwise manner, while vortexing or shaking.[11]

-

Observe and record whether the solid dissolves completely, is partially soluble, or is insoluble.[9]

Suggested Solvents for Screening:

-

Non-polar: Hexane, Toluene

-

Moderately Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)

-

Polar Aprotic: Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Methanol (MeOH), Ethanol (EtOH), Water

Quantitative Solubility Determination: The Shake-Flask Method

For drug development, a precise measure of solubility is often required. The shake-flask method is a reliable, though time-consuming, technique for this purpose.[10]

Protocol:

-

Add an excess amount of N-Boc-4-nitro-L-phenylalanine T-butyl ester to a known volume of the desired solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation can be employed to aid separation.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[10][12]

-

Calculate the solubility in units of mg/mL or mol/L.

Workflow for Quantitative Solubility Determination:

Sources

- 1. N-BOC-4-NITRO-L-PHENYLALANINE-T-BUTYL ESTER CAS#: 116366-27-9 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. usbio.net [usbio.net]

- 4. N-Boc-4-nitro-L-phenylalanine t-butyl ester | CymitQuimica [cymitquimica.com]

- 5. N-BOC-4-NITRO-L-PHENYLALANINE-T-BUTYL ESTER | 116366-27-9 [amp.chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. N-Boc-4-amino-L-phenylalanine tert-butyl ester | 180080-07-3 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chem.ws [chem.ws]

- 10. m.youtube.com [m.youtube.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. solubility experimental methods.pptx [slideshare.net]

"N-Boc-4-nitro-L-phenylalanine T-butyl ester" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Boc-4-nitro-L-phenylalanine T-butyl ester

Abstract

This technical guide provides a comprehensive spectroscopic analysis of N-Boc-4-nitro-L-phenylalanine t-butyl ester (CAS No. 116366-27-9), a key intermediate in synthetic organic chemistry, particularly in the development of peptide-based pharmaceuticals. As a Senior Application Scientist, the objective of this document is to move beyond mere data presentation and offer a detailed interpretation grounded in fundamental principles and field experience. We will explore the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and quality assessment of this compound. This guide is intended for researchers, chemists, and quality control professionals who rely on robust analytical techniques for molecular characterization.

Molecular Profile and Importance

N-Boc-4-nitro-L-phenylalanine t-butyl ester is a derivative of the amino acid L-phenylalanine, where the amine is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is protected as a tert-butyl (t-butyl) ester. The presence of a nitro group on the phenyl ring makes it a useful building block for further functionalization, for instance, by reduction to an amine. Such derivatives are valuable in the synthesis of modified peptides and as intermediates for active pharmaceutical ingredients (APIs).[1]

Accurate and comprehensive characterization is paramount to ensure purity and confirm structural integrity before its use in subsequent synthetic steps. The combination of NMR, IR, and MS provides a complete analytical profile of the molecule.

Table 1: Chemical Identity and Properties

| Property | Value | Source(s) |

| CAS Number | 116366-27-9 | [1][2] |

| Molecular Formula | C₁₈H₂₆N₂O₆ | [1][2] |

| Molecular Weight | 366.41 g/mol | [1][2] |

Chemical Structure Diagram

The following diagram illustrates the molecular structure with key atoms numbered for spectroscopic assignment.

Caption: Structure of N-Boc-4-nitro-L-phenylalanine t-butyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, we can confirm the connectivity and chemical environment of every atom in the structure.

Scientific Rationale: For a molecule with multiple, similar functional groups (like two t-butyl groups), high-field NMR is essential to resolve potentially overlapping signals and confirm that both the Boc and t-butyl ester moieties are intact.

Note: While direct experimental spectra for this specific compound are not widely published, the following data are predicted based on established chemical shift principles and data from analogous structures, such as N-Boc-L-phenylalanine and its derivatives.[3] This predictive approach is a standard and reliable method in chemical analysis for structural verification.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments

| Assignment (see diagram) | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |

| t-Butyl (Boc) | ~ 1.42 | Singlet (s) | 9H | Characteristic singlet for the nine equivalent protons of the Boc protecting group. |

| t-Butyl (Ester) | ~ 1.45 | Singlet (s) | 9H | Singlet for the nine equivalent protons of the t-butyl ester. Slightly downfield from the Boc protons due to the proximity of the ester carbonyl. |

| Hβ₁, Hβ₂ | ~ 3.15 - 3.30 | Multiplet (m) or two Doublet of Doublets (dd) | 2H | Diastereotopic methylene protons adjacent to the chiral center, coupled to each other and to Hα. |

| Hα | ~ 4.55 | Multiplet (m) | 1H | Alpha-proton, shifted downfield by the adjacent electronegative nitrogen (amide) and carbonyl (ester) groups. |

| HN | ~ 5.10 | Doublet (d) or Broad Singlet (br s) | 1H | Amide proton of the Boc group. Its coupling to Hα may be observed, and its signal is often broad due to exchange. |

| H2', H6' | ~ 7.45 | Doublet (d) | 2H | Aromatic protons ortho to the alkyl substituent and meta to the strongly electron-withdrawing nitro group. |

| H3', H5' | ~ 8.18 | Doublet (d) | 2H | Aromatic protons meta to the alkyl substituent and ortho to the nitro group, significantly deshielded and shifted far downfield. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments

| Assignment (see diagram) | Predicted δ (ppm) | Rationale for Assignment |

| t-Butyl (Boc) - CH₃ | ~ 28.3 | Methyl carbons of the Boc group. |

| t-Butyl (Ester) - CH₃ | ~ 28.0 | Methyl carbons of the t-butyl ester group. |

| Cβ | ~ 38.5 | Methylene carbon of the side chain. |

| Cα | ~ 54.0 | Alpha-carbon, influenced by both the amide and ester groups. |

| t-Butyl (Boc) - Quaternary C | ~ 80.5 | Quaternary carbon of the Boc group. |

| t-Butyl (Ester) - Quaternary C | ~ 82.5 | Quaternary carbon of the t-butyl ester. |

| C2', C6' | ~ 130.0 | Aromatic carbons ortho to the alkyl group. |

| C3', C5' | ~ 123.5 | Aromatic carbons meta to the alkyl group. |

| C1' | ~ 145.0 | Aromatic carbon attached to the side chain (ipso-carbon). |

| C4' | ~ 147.0 | Aromatic carbon attached to the nitro group. |

| C₁₁ (Boc Carbonyl) | ~ 155.0 | Carbonyl carbon of the urethane (Boc) group. |

| C₇ (Ester Carbonyl) | ~ 170.5 | Carbonyl carbon of the t-butyl ester. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte peaks.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer (e.g., a 500 MHz Bruker Avance).

-

Tuning and Locking: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, which is essential for high resolution and sharp peaks.

-

¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse sequence. A typical acquisition involves 16-32 scans.

-

¹³C Spectrum Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, several hundred to a few thousand scans are typically required for a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra. Calibrate the chemical shifts using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (e.g., stretching, bending).

Scientific Rationale: The use of Attenuated Total Reflectance (ATR) is a modern, field-proven choice that eliminates the need for cumbersome sample preparation like making KBr pellets.[4][5] It allows for the direct analysis of the solid compound, providing a fast and reproducible spectrum.[6]

Spectral Interpretation

The IR spectrum provides clear evidence for all key functional groups. The most diagnostic peaks are the two carbonyl stretches (one for the Boc group, one for the ester) and the strong, characteristic absorptions of the nitro group. The spectrum for the related free acid, N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine, serves as a strong reference.[7]

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3350 | Medium | N-H Stretch | Amine (Boc-protected) |

| ~ 2980 | Medium | C-H Stretch | Aliphatic (t-Butyl, CH, CH₂) |

| ~ 1735 | Strong | C=O Stretch | t-Butyl Ester |

| ~ 1710 | Strong | C=O Stretch | Urethane (Boc) |

| ~ 1525 | Very Strong | N-O Asymmetric Stretch | Nitro Group (Ar-NO₂) ** |

| ~ 1345 | Very Strong | N-O Symmetric Stretch | Nitro Group (Ar-NO₂) ** |

| ~ 1250, 1160 | Strong | C-O Stretch | Ester and Urethane |

Experimental Protocol for ATR-FTIR Data Acquisition

-

Background Collection: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty crystal. This step is crucial as it subtracts the absorbance from the atmosphere (e.g., CO₂, H₂O) and the crystal itself.[8]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to press the sample firmly against the crystal, ensuring good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000–400 cm⁻¹.

-

Cleaning: After analysis, clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft wipe.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is the preferred technique for polar molecules like protected amino acids as it is a soft ionization method that typically keeps the molecule intact.[9][10]

Scientific Rationale: ESI in positive ion mode is chosen because the amide and ester functionalities can be readily protonated or adducted with sodium ions, leading to easily detectable signals for [M+H]⁺ and [M+Na]⁺.

Mass Spectrum Analysis

The analysis confirms the molecular weight and provides evidence of the key structural motifs through predictable fragmentation pathways.

Table 5: Expected Ions in ESI-MS

| m/z (mass-to-charge) | Ion Formula | Description |

| 367.18 | [C₁₈H₂₇N₂O₆]⁺ | [M+H]⁺ : Protonated molecular ion. This is often the base peak or a very prominent peak. |

| 389.16 | [C₁₈H₂₆N₂NaO₆]⁺ | [M+Na]⁺ : Sodium adduct of the molecular ion. Commonly observed with ESI. |

| 311.12 | [C₁₄H₁₉N₂O₄]⁺ | [M-C₄H₈+H]⁺ : Loss of isobutylene (56 Da) from the t-butyl ester. |

| 267.15 | [C₁₃H₁₉N₂O₄]⁺ | [M-Boc+H]⁺ : Loss of the Boc group (100 Da). |

| 211.09 | [C₉H₁₁N₂O₂]⁺ | [M-Boc-C₄H₈+H]⁺ : Subsequent loss of isobutylene from the [M-Boc+H]⁺ fragment. |

Predicted Fragmentation Pathway

The primary fragmentation pathways involve the loss of the protecting groups, which are designed to be labile under certain conditions.

Caption: Predicted ESI-MS fragmentation of the protonated molecule.

Experimental Protocol for LC-MS (ESI) Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.

-

Chromatography (Optional but Recommended): While direct infusion is possible, using a Liquid Chromatography (LC) system is best practice.[11] Inject the sample onto a C18 column to separate it from any potential impurities before it enters the mass spectrometer. A simple isocratic or gradient elution with water and acetonitrile (both containing 0.1% formic acid to promote protonation) is effective.

-

Ionization: The eluent from the LC is directed into the ESI source. A high voltage is applied to the spray needle, creating charged droplets that evaporate to produce gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a Time-of-Flight or Quadrupole analyzer).

-

Data Acquisition: Scan a mass range appropriate for the compound, for example, m/z 100-500, in positive ion mode.

Integrated Spectroscopic Analysis Workflow

Confirming the identity and purity of a compound is not a linear process but a holistic one, where each piece of data validates the others. The workflow below illustrates how these techniques are synergistically applied for a robust and trustworthy characterization.

Caption: Workflow for comprehensive spectroscopic characterization.

Conclusion

The spectroscopic data derived from NMR, IR, and MS collectively provide an unambiguous chemical fingerprint for N-Boc-4-nitro-L-phenylalanine t-butyl ester. ¹H and ¹³C NMR confirm the carbon-hydrogen skeleton and the integrity of the two distinct t-butyl groups. IR spectroscopy validates the presence of the critical functional groups, most notably the ester and urethane carbonyls and the aromatic nitro group. Finally, mass spectrometry confirms the correct molecular weight and shows a fragmentation pattern consistent with the expected structure. This integrated analytical approach ensures the material's identity, purity, and suitability for its intended use in advanced chemical synthesis.

References

-

Niessen, W. M. A. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(7), 419-436. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7021882, N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine. Retrieved January 14, 2026 from [Link].

-

Schuttlefield, J. D., & Grassian, V. H. (2007). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 84(2), 279. Available at: [Link]

-

Rai, A. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]

-

Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

-

Xie, C., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 25-33. Available at: [Link]

-

Mettler-Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available at: [Link]

-

Zhou, S., et al. (2012). Fast LC/MS in the analysis of small molecules. ResearchGate. Available at: [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

-

Thermo Fisher Scientific. (2013). Using the ATR technique to collect FT-IR spectra. YouTube. Available at: [Link]

-

MSE 364/METE 358 Lab Manual. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. KNUST. Available at: [Link]

-

Paleveda, W. J., Holly, F. W., & Veber, D. F. (1985). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses, 63, 171. Available at: [Link]

Sources

- 1. N-BOC-4-NITRO-L-PHENYLALANINE-T-BUTYL ESTER CAS#: 116366-27-9 [m.chemicalbook.com]

- 2. N-Boc-4-nitro-L-phenylalanine t-butyl ester | CymitQuimica [cymitquimica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mt.com [mt.com]

- 6. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 7. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine | C14H18N2O6 | CID 7021882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. researchgate.net [researchgate.net]

Stability and Storage of N-Boc-4-nitro-L-phenylalanine T-butyl Ester: An In-depth Technical Guide

Introduction

N-Boc-4-nitro-L-phenylalanine T-butyl ester is a critical intermediate in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. Its structure incorporates three key chemical features: a nitroaromatic ring, an N-Boc (tert-butoxycarbonyl) protecting group, and a tert-butyl ester. The successful use of this compound hinges on a thorough understanding of its stability profile and the implementation of appropriate storage and handling protocols. This guide provides a comprehensive overview of the chemical stability of N-Boc-4-nitro-L-phenylalanine T-butyl ester, recommended storage conditions, and detailed methodologies for its stability assessment, designed for researchers, scientists, and drug development professionals.

Chemical Stability Profile

The stability of N-Boc-4-nitro-L-phenylalanine T-butyl ester is dictated by the individual and collective properties of its functional groups. While generally stable under standard conditions, it is susceptible to degradation under specific environmental pressures, including acidic conditions, high temperatures, and UV light. Understanding these potential degradation pathways is crucial for preventing the formation of impurities that could compromise experimental outcomes.

Probable Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[1] These studies involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermolysis.[2]

-

Acidic Hydrolysis: The N-Boc and tert-butyl ester groups are both susceptible to cleavage under acidic conditions.[3] The tert-butyl ester is particularly acid-labile and can be cleaved to the corresponding carboxylic acid. The N-Boc group is also readily removed by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[3] The primary degradation products under acidic conditions are therefore expected to be 4-nitro-L-phenylalanine, N-Boc-4-nitro-L-phenylalanine, and 4-nitro-L-phenylalanine t-butyl ester.

-

Basic Hydrolysis: The N-Boc group is generally stable to basic conditions. The tert-butyl ester is also relatively stable to basic hydrolysis due to steric hindrance around the carbonyl group. However, under forcing basic conditions, hydrolysis of the tert-butyl ester to the corresponding carboxylic acid may occur, yielding N-Boc-4-nitro-L-phenylalanine.

-

Oxidative Degradation: The nitroaromatic ring is generally resistant to oxidation due to the electron-withdrawing nature of the nitro group.[4] However, the benzylic position is potentially susceptible to oxidation, which could lead to the formation of various oxidized impurities. Forced degradation studies using reagents like hydrogen peroxide can help to elucidate these pathways.[1]

-

Photolytic Degradation: Nitroaromatic compounds can be sensitive to light.[5] Exposure to UV radiation can potentially lead to the reduction of the nitro group to a nitroso or amino group, or other complex photochemical reactions.[6] Photostability testing is crucial to determine the need for light-protected storage and handling.[5]

-